
Probenecid acyl b-D-glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Probenecid acyl b-D-glucuronide is a metabolite of probenecid, a medication primarily used to treat gout and hyperuricemia. This compound is formed through the conjugation of probenecid with glucuronic acid, resulting in a glucuronide ester derivative. This compound is known for its role in the metabolism and excretion of probenecid in the human body .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of probenecid acyl b-D-glucuronide involves the conjugation of probenecid with glucuronic acid. This reaction is typically catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. The reaction conditions often include an aqueous environment with a pH range of 5.0 to 7.4, which is optimal for the activity of UGT enzymes .
Industrial Production Methods
Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of bioreactors to maintain the optimal conditions for the enzymatic reaction. The product is then purified using techniques such as high-pressure liquid chromatography (HPLC) to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
Probenecid acyl b-D-glucuronide undergoes several types of chemical reactions, including hydrolysis, transacylation, and oxidation. These reactions are crucial for its metabolism and excretion in the body .
Common Reagents and Conditions
Hydrolysis: This reaction occurs in the presence of water and is catalyzed by enzymes such as glucuronidases.
Transacylation: This reaction involves the transfer of the acyl group from the glucuronide to another molecule.
Oxidation: this compound can undergo oxidation in the presence of oxidizing agents such as hydrogen peroxide.
Major Products Formed
The major products formed from these reactions include probenecid, glucuronic acid, and various acylated derivatives. These products are often more polar than the parent compound, facilitating their excretion from the body .
Applications De Recherche Scientifique
Probenecid acyl b-D-glucuronide has several scientific research applications:
Mécanisme D'action
Probenecid acyl b-D-glucuronide exerts its effects through the inhibition of organic anion transporters (OATs) in the kidneys. This inhibition reduces the renal excretion of probenecid and other organic anions, leading to increased plasma concentrations of these compounds. The molecular targets involved include OAT1 and OAT3, which are responsible for the renal tubular secretion of organic anions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Probenecid: The parent compound of probenecid acyl b-D-glucuronide, used to treat gout and hyperuricemia.
Acyl glucuronides: A class of compounds formed through the conjugation of carboxylic acids with glucuronic acid.
Uniqueness
This compound is unique due to its specific formation from probenecid and its role in the drug’s metabolism and excretion. Unlike other acyl glucuronides, it has a distinct mechanism of action involving the inhibition of OATs, which is crucial for its pharmacological effects .
Propriétés
IUPAC Name |
6-[4-(dipropylsulfamoyl)benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO10S/c1-3-9-20(10-4-2)31(27,28)12-7-5-11(6-8-12)18(26)30-19-15(23)13(21)14(22)16(29-19)17(24)25/h5-8,13-16,19,21-23H,3-4,9-10H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZOGRYWIYJNLDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO10S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![10a,12a-dimethyl-4,4a,4b,5,6,6a,7,10b,11,12-decahydro-3H-naphtho[2,1-f]chromene-2,8-dione](/img/structure/B15129494.png)
![(2-Hydroxy-2,3',4-trimethyl-2',7-dioxospiro[3a,4,5,7a-tetrahydrofuro[2,3-c]pyran-3,6'-cyclohex-3-ene]-1'-yl) acetate](/img/structure/B15129506.png)
![4H-Dibenzo[de,g]quinoline-1,9-diol,5,6,6a,7-tetrahydro-2,10-dimethoxy-6-methyl-, (6aS)-](/img/structure/B15129520.png)

![9-Fluoro-17-formyloxy-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B15129534.png)
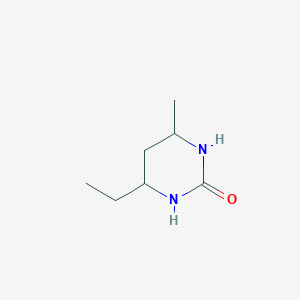
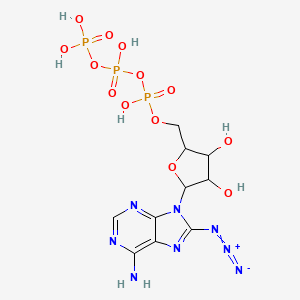
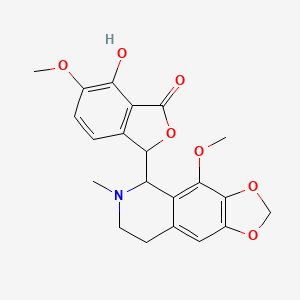
![(10-benzoyloxy-5-hydroxy-4a,6a,7,10b-tetramethyl-2'-oxospiro[2,5,6,9,10,10a-hexahydro-1H-benzo[f]chromene-3,4'-oxolane]-6-yl) pyridine-3-carboxylate](/img/structure/B15129547.png)

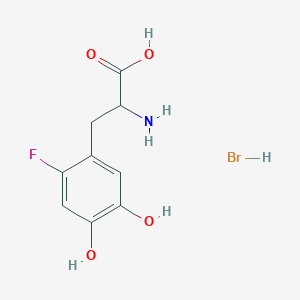
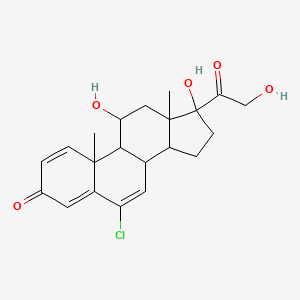
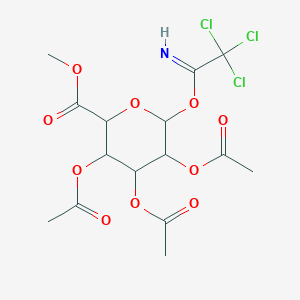
![2-[[6-Hydroxy-2-(hydroxymethyl)-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B15129590.png)
